molecular formula C20H26N4O2S B2666875 8-(hexylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 296244-41-2

8-(hexylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2666875
CAS No.: 296244-41-2
M. Wt: 386.51
InChI Key: UHWOOPZOIQJNMR-UHFFFAOYSA-N
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Description

8-(Hexylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative featuring a hexylsulfanyl group at position 8, a methyl group at position 3, and a 4-methylbenzyl substituent at position 7. This compound’s structure suggests moderate lipophilicity due to the hexyl chain and aromatic 4-methylbenzyl group, which may influence its pharmacokinetic properties, such as membrane permeability and target binding .

Properties

IUPAC Name

8-hexylsulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-4-5-6-7-12-27-20-21-17-16(18(25)22-19(26)23(17)3)24(20)13-15-10-8-14(2)9-11-15/h8-11H,4-7,12-13H2,1-3H3,(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWOOPZOIQJNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(hexylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with hexylsulfanyl and methylbenzyl groups under controlled conditions. The reaction conditions often include the use of bases like potassium carbonate and solvents such as dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

8-(hexylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the purine core or the substituents.

    Substitution: Nucleophilic substitution reactions can occur at the purine core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxide or sulfone derivatives, while nucleophilic substitution could introduce various functional groups onto the purine core.

Scientific Research Applications

8-(hexylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(hexylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of kinases or other signaling proteins, disrupting cellular pathways involved in disease processes .

Comparison with Similar Compounds

Substituent Variations at Position 8

  • Benzylsulfanyl group (8-(benzylsulfanyl)-7-hexyl-3-methyl analogue, ): The benzyl group introduces aromaticity but lacks the hexyl chain’s flexibility, possibly reducing hydrophobic interactions .
  • Chloro-benzylsulfanyl group (8-(4-chloro-benzylsulfanyl)-7-hexadecyl analogue, ): The electron-withdrawing chloro substituent may alter electronic properties and binding affinity compared to the target’s 4-methylbenzyl group .
  • Hydroxyethylsulfanyl group (8-(2-hydroxyethylsulfanyl)-7-(4-chlorobenzyl) analogue, ): The polar hydroxy group increases solubility but may limit blood-brain barrier penetration .

Substituent Variations at Position 7

  • 4-Methylbenzyl group (target compound) : Combines aromatic π-π interactions with moderate steric bulk, likely enhancing binding to hydrophobic pockets .
  • Hexadecyl group (7-hexadecyl analogue, ): Extreme lipophilicity from the long alkyl chain may impair aqueous solubility and oral bioavailability .
  • Butyl/isopropyl groups (7-propyl or 7-isopropyl derivatives, ): Shorter alkyl chains reduce steric hindrance, possibly favoring enzyme active-site binding .
  • Quinazolinylmethyl group (Linagliptin, ): A bulky, heterocyclic substituent contributes to DPP-4 inhibition by fitting into the enzyme’s S2 pocket .

Physicochemical and Pharmacokinetic Properties

Compound (Position 7/8 Substituents) Molecular Weight logP (Predicted) Key Pharmacological Activity Source
Target: 7-(4-methylbenzyl), 8-hexylsulfanyl 432.5 ~4.2 Not reported (structural analogy suggests PDE/adenosine receptor targeting)
7-Hexadecyl, 8-(4-chloro-benzylsulfanyl) 547.2 ~7.8 High lipophilicity, potential for membrane-bound targets
7-Hexyl, 8-benzylsulfanyl 372.5 ~3.9 Moderate solubility, possible CNS activity
7-(But-2-yn-1-yl), 8-aminopiperidine (Linagliptin) 472.5 ~2.1 DPP-4 inhibition (IC₅₀ = 1 nM)
8-((3,4-Dihydroxyphenethyl)amino), 7-propyl 373.4 ~1.8 Antioxidant/multitarget activity

Biological Activity

8-(hexylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine class. Its unique structure, characterized by the presence of a hexylsulfanyl group and a 4-methylbenzyl substituent, suggests potential biological activities that merit investigation. This article focuses on the biological activity of this compound, drawing from diverse research findings and case studies.

  • Chemical Formula : C20H26N4O2S
  • Molecular Weight : 386.51 g/mol
  • CAS Number : 303973-32-2

Pharmacological Potential

Research indicates that derivatives of purine compounds often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The specific compound under discussion has shown promise in various pharmacological assays.

  • Antitumor Activity : Preliminary studies suggest that 8-(hexylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione may inhibit tumor cell proliferation. A study conducted by Veretenina et al. (2021) demonstrated that structural modifications in purine derivatives can significantly enhance their cytotoxicity against cancer cells .
  • Antimicrobial Properties : The compound's sulfanyl group may contribute to its antimicrobial activity. Compounds with similar structures have been noted for their effectiveness against various bacterial strains and fungi .
  • Toxicological Profile : Acute toxicity studies revealed that the LD50 for several related purine derivatives ranged from 536 to 1403 mg/kg, indicating a low toxicity profile . This suggests that the compound could be safe for further pharmacological exploration.

The biological activity of this compound is likely mediated through interactions with specific cellular receptors and enzymes. Purines often play crucial roles in cellular signaling pathways, which may be influenced by this compound's structural features.

Study on Antitumor Effects

A recent study evaluated the effects of various purine derivatives on human cancer cell lines. The results indicated that compounds with longer alkyl chains, such as hexylsulfanyl derivatives, exhibited greater cytotoxicity compared to shorter-chain analogs. Specifically, the compound showed a significant reduction in cell viability at concentrations above 10 µM .

Toxicity Assessment

In an acute toxicity assessment involving white rats, the compound was administered in varying doses to determine its safety profile. The results indicated that it belongs to class IV toxicity (low toxicity), making it a candidate for further development in therapeutic applications .

Comparative Analysis of Related Compounds

Compound NameCAS NumberLD50 (mg/kg)Biological Activity
8-(hexylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione303973-32-2TBDAntitumor, Antimicrobial
8-(butylthio)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dioneTBD870Antitumor
8-(dodecylthio)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dioneTBD1035Antimicrobial

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